

dolutegravir population pharmacokinetics in HIV-infected patients

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Dolutegravir Population Pharmacokinetic Models

The table below compares the foundational PopPK models for **dolutegravir** in different HIV-infected patient populations. Both models use a **one-compartment structure with first-order absorption and elimination** [1] [2].

Parameter (Symbol)	Treatment-Naive Patients (n=563) [1]	Treatment-Experienced Patients (n=607) [2]
Apparent Clearance (CL/F, L/h)	0.901	1.00
Apparent Volume of Distribution (V/F, L)	17.4	18.9
Absorption Rate Constant (K_a , h ⁻¹)	2.24	1.99
Absorption Lag Time (T_{lag} , h)	0.263	0.333

Covariate Effects on Dolutegravir Pharmacokinetics

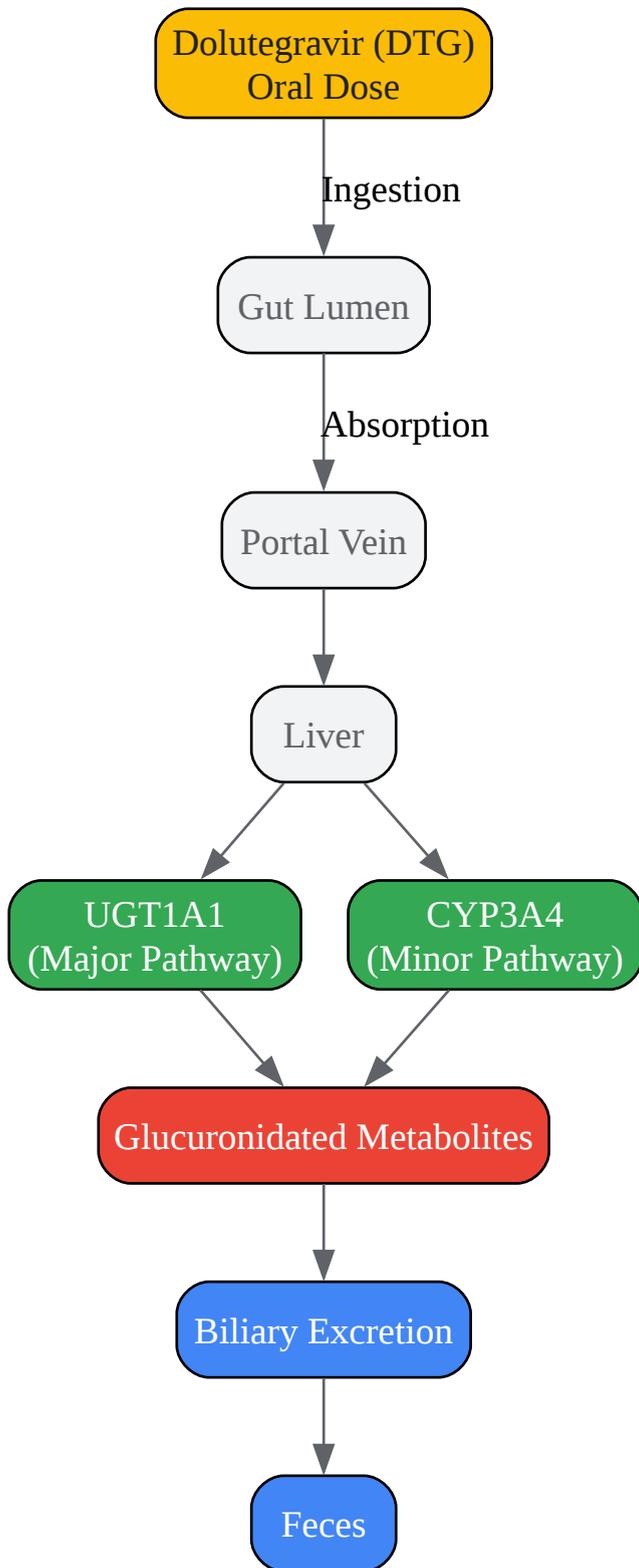
The table below summarizes patient factors (covariates) identified as statistically significant predictors of **dolutegravir**'s pharmacokinetic parameters in the PopPK models. Despite their statistical significance, the magnitude of these effects is generally considered **not clinically relevant**, and no dose adjustment is recommended for these factors alone [1] [2].

Covariate	Effect on PK Parameters	Clinical Relevance & Dosing Recommendation
Patient Demographics		
Body Weight	Increased weight predicts increased CL/F and V/F [1] [2].	Not clinically significant. No dose adjustment.
Age	Predictor of CL/F in treatment-naive patients [1].	Not clinically significant. No dose adjustment.
Sex (Gender)	Female sex was a predictor of increased bioavailability (F) in treatment-experienced patients [2].	Not clinically significant. No dose adjustment.
Smoking Status	Predictor of CL/F [1] [2].	Not clinically significant. No dose adjustment.
Laboratory Values		
Albumin Level	Predictor of both CL/F and V/F in treatment-experienced patients [2].	Not clinically significant. No dose adjustment.
Total Bilirubin	Predictor of CL/F in treatment-naive patients [1].	Not clinically significant. No dose adjustment.
Concomitant Medications		

Covariate	Effect on PK Parameters	Clinical Relevance & Dosing Recommendation
Metabolic Inducers (e.g., EFV, TBP)	Increase CL/F, reducing exposure [2].	Dose adjustment to 50 mg twice daily is required when co-administered with strong inducers.
Atazanavir (with/without Ritonavir)	Decreases CL/F, increasing exposure [2].	Not clinically significant. No dose adjustment.
Metal Cation Supplements (e.g., Ca, Fe)	Decrease relative bioavailability (F) [2].	Not clinically significant with modern formulations. Administer supplements 2-6 hours apart from DTG.

Dolutegravir Metabolic Pathway and Interactions

Dolutegravir is primarily metabolized via **UGT1A1** glucuronidation, with a minor role for **CYP3A4**. It is also a substrate for drug transporter proteins **P-glycoprotein (P-gp)** and **Breast Cancer Resistance Protein (BCRP)** [1]. The following diagram illustrates its primary metabolic pathway and points of potential drug-drug interactions (DDIs).



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A key example of an interaction at the metabolic level is with **darunavir/ritonavir (DRV/r)**. When co-administered twice-daily with DRV/r, **dolutegravir's** glucuronidation metabolic ratio increases by approximately 29%, indicating induced metabolism. This leads to a higher trough concentration (C_{trough}) but does not double the total exposure (AUC), and the interaction is not considered clinically relevant [3].

Core Population PK Methodology

The PopPK models for **dolutegravir** were developed using a **nonlinear mixed-effects modeling (NONMEM)** approach, which is standard for analyzing sparse, real-world pharmacokinetic data from clinical trials [1] [4] [2].

- **Structural Model:** A linear one-compartment model with first-order absorption and elimination consistently best described the data [1] [2].
- **Stochastic Model:** The models estimated:
 - **Inter-individual variability (IIV)** on parameters like CL/F.
 - **Inter-occasion variability (IOV)** on CL/F to account for fluctuations within an individual over time [2].
 - **Residual unexplained variability**, typically using a proportional error model.
- **Covariate Model:** Continuous (e.g., weight) and categorical (e.g., sex) covariates were tested on PK parameters using a stepwise forward addition and backward elimination process [1].
- **Model Validation:** The final models were validated using techniques like **bootstrap analysis** and **visual predictive checks (VPC)** to ensure robustness and predictive performance [4] [5].

Key Takeaways for Researchers

- **Robust, Consistent Models:** **Dolutegravir's** PK is consistently described by a one-compartment model across diverse patient groups, showing low inter-individual variability and high predictability [1] [2] [5].
- **Covariate Effects are Manageable:** While several patient factors statistically influence exposure, their impact is not clinically relevant for the standard 50 mg once-daily dose in most situations [1] [2].
- **Critical DDI with Strong Inducers:** The most crucial dosing adjustment is to **50 mg twice-daily** when co-administered with strong enzyme inducers like rifampin or efavirenz, which is supported by the PopPK model for experienced patients [2].

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